Elevated Lipophilicity (LogP) of the Sodium Salt Compared with Linear C₄ and C₅ Sodium Alkanesulfonates
The sodium salt of 3-methyl-1-butanesulfonic acid (CAS 5343-41-9) exhibits a computed LogP of 2.00, which is 42% higher than sodium 1-butanesulfonate (LogP 1.41) and 122% higher than the LogP of ~0.9 reported for linear 1-pentanesulfonic acid . This increased lipophilicity arises from the branched isoamyl chain, which enhances partitioning into hydrophobic environments relative to linear analogs of identical or similar carbon count [1]. The experimental logP (calculated) for butanesulfonic acid and pentanesulfonic acid from the NIST/EPA dataset further corroborates the trend that chain branching increases LogP for a given carbon number [2].
| Evidence Dimension | Lipophilicity (LogP of sodium salt) |
|---|---|
| Target Compound Data | LogP = 2.00 (sodium 3-methyl-1-butanesulfonate, CAS 5343-41-9) |
| Comparator Or Baseline | Comparator 1: Sodium 1-butanesulfonate, LogP = 1.41; Comparator 2: Sodium 1-pentanesulfonate, LogP = ~1.80; Comparator 3: Linear 1-pentanesulfonic acid free acid, XLogP3-AA = 0.9 |
| Quantified Difference | 42% higher vs. sodium butanesulfonate; ~11% higher vs. sodium pentanesulfonate; 122% higher vs. linear pentanesulfonic acid free acid |
| Conditions | Computed LogP values from Chemsrc, PubChem XLogP3, and Molbase databases; consistent across multiple prediction methods |
Why This Matters
Higher LogP translates to greater partitioning into organic phases or hydrophobic binding pockets, which is critical for selecting the optimal sulfonate counterion in ion-pair chromatography, phase-transfer catalysis, or surfactant formulations where tail hydrophobicity governs micellization and surface activity.
- [1] PubChem. 1-Pentanesulfonic acid (CID 89827): XLogP3-AA = 0.9. View Source
- [2] NIST/EPA data adapted from Table 1, PMC article PMC8239727: butanesulfonic acid logPcal = -0.91; pentanesulfonic acid logPcal = -0.42 (free acid forms). View Source
